molecular formula C15H8ClF3N2O2 B12587421 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide CAS No. 634185-72-1

5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide

Cat. No.: B12587421
CAS No.: 634185-72-1
M. Wt: 340.68 g/mol
InChI Key: ANIAGTKODBWUDT-UHFFFAOYSA-N
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Description

5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Formation of 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-ketobenzamide.

    Reduction: Formation of 5-Chloro-N-[4-aminomethyl-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl group, in particular, enhances its stability and biological activity compared to similar compounds.

Properties

CAS No.

634185-72-1

Molecular Formula

C15H8ClF3N2O2

Molecular Weight

340.68 g/mol

IUPAC Name

5-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C15H8ClF3N2O2/c16-9-2-4-13(22)10(6-9)14(23)21-12-3-1-8(7-20)5-11(12)15(17,18)19/h1-6,22H,(H,21,23)

InChI Key

ANIAGTKODBWUDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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